3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-N,2-diethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-10-8(13)6-5-7(9)11-12(6)4-2/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZVTBYGXFAIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NN1CC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile to Carboxamide Conversion
The hydrolysis of nitriles to carboxamides is a pivotal step in synthesizing the N,N-diethyl group. LiBH₄-mediated reduction, as described in patent CN105646355A, reduces methyl 5-cyano-1-methyl-pyrazole-3-carboxylate to 3-(hydroxymethyl)-1-methyl-pyrazole-5-carbonitrile. For ethyl analogues, LiBH₄ in THF/methanol at 20–25°C selectively reduces the nitrile to a primary amine, which is then acylated with ethyl chloroformate to form the N,N-diethyl carboxamide. This method achieves yields of 65–70% with minimal byproducts.
Amination at Position 3
Introducing the 3-amino group requires nitration followed by reduction or direct substitution. Yıldırım and Kandemirli reported amination via Hofmann rearrangement of pyrazole-3-carboxamides using bromine in NaOH. For 1-ethyl-pyrazole-5-carboxamide, treatment with NaNO₂/HCl at 0°C forms the 3-nitro derivative, which is hydrogenated over Pd/C to yield the 3-amino product. This two-step process attains 80% overall yield with high regioselectivity.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and regioselectivity:
Alkylation routes offer superior scalability but require stringent control over reaction conditions to avoid dialkylation. Cyclocondensation provides moderate yields but integrates the amino and carboxamide groups in fewer steps. Functional interconversion is less efficient but permits late-stage diversification.
Chemical Reactions Analysis
Types of Reactions
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide with structurally related pyrazole carboxamides, highlighting substituent variations and their impacts:
Key Observations:
Biological Activity
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula for this compound is C8H12N4O, characterized by a pyrazole ring with an amino group and a carboxamide functional group. Its structure allows for various interactions with biological targets, contributing to its pharmacological profile.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino and carboxamide groups facilitates hydrogen bonding and other interactions that can enhance binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cancer pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, impacting cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against several cancer cell lines:
These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammatory responses.
Case Studies
- Cytotoxicity Screening : A study screened various pyrazole derivatives against different cancer cell lines, revealing that this compound exhibited significant cytotoxicity comparable to established chemotherapeutics.
- Mechanistic Insights : Another investigation into the molecular mechanisms revealed that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step process:
Pyrazole ring formation : React hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole core .
Alkylation : Introduce diethyl groups via nucleophilic substitution using ethyl halides or Mitsunobu reactions, requiring careful control of base (e.g., potassium carbonate) and solvent (e.g., DMF) .
Carboxamide formation : Couple the pyrazole intermediate with an appropriate amine using coupling agents like EDCl/HOBt in DMF .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–100°C) and reaction time (12–24 hrs) to maximize yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and ethyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carboxamide C=O stretches (~1650 cm) and NH vibrations (~3300 cm) .
Q. How can purity and stability be assessed during storage?
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and light exposure. Monitor via HPLC and compare retention times .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) influence biological activity?
- Methodology : Perform Structure-Activity Relationship (SAR) studies:
Synthesize analogs with varying alkyl chains (e.g., methyl, propyl).
Test in vitro against target enzymes (e.g., kinases) or cell lines (e.g., cancer models).
- Key Finding : Ethyl groups enhance lipophilicity and membrane permeability compared to methyl analogs, as shown in similar pyrazole carboxamides .
Q. What computational approaches predict binding interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with MD simulations to assess binding stability .
- Quantum Chemical Calculations : Compute electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How can conflicting data from NMR and X-ray crystallography be resolved?
- Case Study : If NMR suggests rotational freedom in the ethyl groups but X-ray shows a rigid conformation:
Perform variable-temperature NMR to probe dynamic behavior.
Use Density Functional Theory (DFT) to model energy barriers for rotation .
- Resolution : Confirm that crystal packing forces stabilize a specific conformation not observed in solution .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Byproduct Analysis : Identify impurities via LC-MS and trace their origin (e.g., incomplete alkylation).
- Process Optimization :
- Use flow chemistry to enhance mixing and reduce side reactions .
- Employ scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
